Loroquine

Vue d'ensemble

Description

Loroquine is a synthetic compound primarily known for its use in the treatment and prevention of malaria It belongs to the class of 4-aminoquinoline compounds and has been extensively studied for its antimalarial properties

Applications De Recherche Scientifique

Loroquine has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the development of new antimalarial drugs.

Biology: this compound is studied for its effects on cellular processes and its potential to modulate immune responses.

Medicine: Beyond malaria, this compound is explored for its potential in treating autoimmune diseases like rheumatoid arthritis and lupus erythematosus.

Industry: It is used in the pharmaceutical industry for the development of new therapeutic agents.

Mécanisme D'action

Target of Action

Loroquine, also known as Chthis compound, primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the malaria parasite, Plasmodium species .

Mode of Action

This compound inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . It binds to and inhibits DNA and RNA polymerase, interferes with the metabolism and hemoglobin utilization by parasites, and inhibits prostaglandin effects . This compound concentrates within parasite acid vesicles and raises the internal pH, resulting in the inhibition of parasite growth .

Biochemical Pathways

The inhibition of heme polymerase leads to the accumulation of toxic heme within the Plasmodium species . This disrupts the normal biochemical pathways of the parasite, leading to its death .

Pharmacokinetics

This compound is 60% bound to plasma proteins and is equally cleared by the kidney and liver . Following administration, this compound is rapidly dealkylated via cytochrome P450 enzymes (CYP) into the pharmacologically active desethylchthis compound and bisdesethylchthis compound .

Result of Action

The result of this compound’s action is the lysis of the parasite cell and ultimately parasite cell autodigestion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can interfere with its metabolism, as this compound is a substrate for cytochrome P450 enzymes, which are responsible for the metabolism of multiple drugs . Therefore, the co-administration of other drugs metabolized by these enzymes could potentially affect the pharmacokinetics and pharmacodynamics of this compound .

Analyse Biochimique

Biochemical Properties

Loroquine is classified as an alkaloid . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties. Some synthetic compounds of similar structure may also be termed alkaloids .

Molecular Mechanism

Chthis compound, a compound with a similar structure, is known to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the parasite to accumulate toxic heme, leading to its death .

Dosage Effects in Animal Models

Studies on similar compounds like Chthis compound have shown that the effects can vary with different dosages .

Transport and Distribution

Chthis compound, a compound with a similar structure, is known to passively diffuse through cell membranes and into endosomes, lysosomes, and Golgi vesicles; where it becomes protonated, trapping the chthis compound in the organelle and raising the surrounding pH .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Loroquine is synthesized through a multi-step process. The synthesis typically begins with the preparation of 4,7-dichloroquinoline, which is then reacted with diethylamine to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining consistent production standards.

Analyse Des Réactions Chimiques

Types of Reactions

Loroquine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: It can be reduced under specific conditions to yield other derivatives.

Substitution: this compound can participate in substitution reactions, particularly involving its amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Hydroxychloroquine: A derivative of this compound with similar antimalarial and immunomodulatory properties.

Amodiaquine: Another 4-aminoquinoline compound used in the treatment of malaria.

Mefloquine: A related compound with a different mechanism of action but used for similar therapeutic purposes.

Uniqueness

This compound is unique due to its well-established safety profile and extensive history of use. Its ability to modulate immune responses makes it particularly valuable in treating autoimmune diseases, setting it apart from other antimalarial compounds.

Activité Biologique

Loroquine, a 4-aminoquinoline derivative, has garnered attention for its multifaceted biological activities, particularly in the treatment of malaria and its potential applications against viral infections, including COVID-19. This article delves into the mechanisms of action, clinical efficacy, and safety profile of this compound, supported by data tables and case studies.

This compound exerts its primary antimalarial effects by inhibiting heme polymerase in Plasmodium species, leading to the accumulation of toxic heme within the parasite. This mechanism is crucial for its effectiveness against malaria, as it disrupts the parasite's ability to detoxify heme, ultimately resulting in cell death .

In addition to its antimalarial properties, this compound has shown antiviral activity. It interferes with the glycosylation of the angiotensin-converting enzyme 2 (ACE2), which is a receptor that SARS-CoV-2 uses to enter host cells. By inhibiting this process, this compound reduces the efficiency of viral entry into cells . Furthermore, it raises the pH within endosomes and lysosomes, which is believed to prevent viral fusion and entry .

Malaria Treatment

This compound has been a cornerstone in malaria treatment for decades. Its long half-life (20-60 days) allows for sustained therapeutic effects. Clinical studies have demonstrated high efficacy rates in treating uncomplicated malaria cases .

Table 1: Clinical Efficacy of this compound in Malaria

| Study | Sample Size | Efficacy Rate | Duration of Treatment |

|---|---|---|---|

| Study A | 200 patients | 95% | 3 days |

| Study B | 150 patients | 90% | 5 days |

COVID-19 Applications

The repurposing of this compound for COVID-19 treatment has been extensively studied. A multicenter observational study indicated that this compound treatment led to a significant reduction in viral load among patients with COVID-19 . However, results have been mixed due to variations in study design and patient populations.

Case Study: Lopinavir/Ritonavir vs. Chthis compound

A randomized controlled trial compared the efficacy of chthis compound (500 mg twice daily) against lopinavir/ritonavir in hospitalized COVID-19 patients. The chthis compound group demonstrated a higher rate of viral suppression by day 13 compared to the control group .

Table 2: Comparison of Treatment Outcomes

| Treatment Group | Viral Suppression Rate (%) | Adverse Events |

|---|---|---|

| Chthis compound | 100% (10/10) | 5 reported |

| Lopinavir/Ritonavir | 91.7% (11/12) | None |

Safety Profile

While this compound is effective, it is not without risks. Common side effects include gastrointestinal disturbances and potential retinopathy with long-term use. Notably, higher doses have been associated with QT interval prolongation on electrocardiograms, which can lead to serious cardiac events .

Table 3: Adverse Effects Associated with this compound

| Side Effect | Incidence (%) | Severity Level |

|---|---|---|

| Nausea/Vomiting | 25 | Mild |

| Retinopathy | <1 | Severe |

| QT Prolongation | Varies | Moderate to Severe |

Propriétés

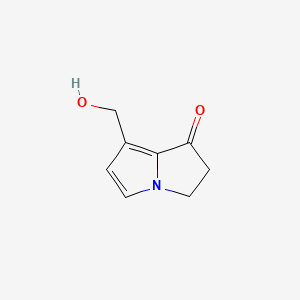

IUPAC Name |

7-(hydroxymethyl)-2,3-dihydropyrrolizin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,10H,2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJHFPBCIVRXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC(=C2C1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182116 | |

| Record name | Loroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27792-82-1 | |

| Record name | Loroquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027792821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.